molecular formula C14H16FN5O2 B2608132 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide CAS No. 2034540-15-1

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide

Cat. No.: B2608132
CAS No.: 2034540-15-1
M. Wt: 305.313
InChI Key: LYQAXLBRXXZUTJ-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a dimethylamino group, a methoxy group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to improved efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-fluorobenzamide is unique due to its combination of a triazine ring with a fluorobenzamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQAXLBRXXZUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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